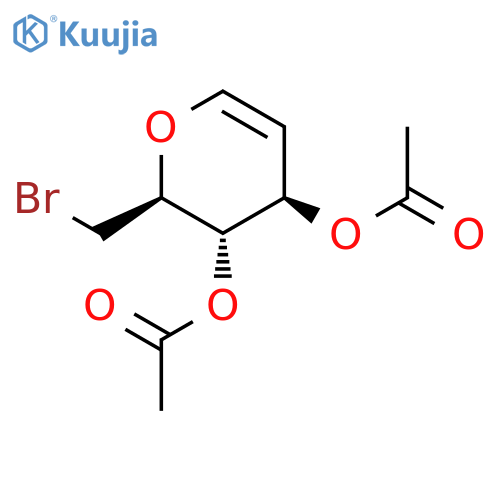Cas no 363134-99-0 (D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate)
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetateは、糖誘導体の一種であり、特異的な構造を持つ有機化合物です。1,5-アンヒドロ構造と6位の臭素置換基を有し、2,6-ジデオキシ糖の骨格を特徴とします。3,4位のアセチル化により安定性が向上し、反応性が制御可能です。この化合物は、糖化学における中間体として有用で、医薬品合成や生物活性分子の開発において重要な役割を果たします。特に、選択的な官能基化が可能な点が利点であり、複雑な糖鎖構築のための出発材料として適しています。高い純度と明確な構造特性により、研究用途での再現性が確保されます。

363134-99-0 structure
商品名:D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate
CAS番号:363134-99-0
MF:C10H13BrO5
メガワット:293.111222982407
CID:6786576
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate 化学的及び物理的性質
名前と識別子
-
- D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate
- D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, diacetate
-
- インチ: 1S/C10H13BrO5/c1-6(12)15-8-3-4-14-9(5-11)10(8)16-7(2)13/h3-4,8-10H,5H2,1-2H3/t8-,9-,10+/m1/s1
- InChIKey: DQNFCLGVUNVEDP-BBBLOLIVSA-N
- ほほえんだ: O([C@@H]1[C@H](OC=C[C@H]1OC(=O)C)CBr)C(=O)C
じっけんとくせい
- 密度みつど: 1.48±0.1 g/cm3(Predicted)
- ふってん: 342.7±42.0 °C(Predicted)
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2078779-250mg |
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, diacetate |
363134-99-0 | 95% | 250mg |
¥1947.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2078779-100mg |
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, diacetate |
363134-99-0 | 95% | 100mg |
¥1264.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2078779-1g |
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, diacetate |
363134-99-0 | 95% | 1g |
¥4504.00 | 2024-05-16 |
D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
363134-99-0 (D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate) 関連製品
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
